molecular formula C10H12O4 B1590043 2-(2-Methoxyethoxy)benzoic acid CAS No. 98684-32-3

2-(2-Methoxyethoxy)benzoic acid

Cat. No.: B1590043
CAS No.: 98684-32-3
M. Wt: 196.2 g/mol
InChI Key: LRIXKEQGKQFQAO-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Advanced Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. researchgate.netannexechem.com Their utility stems from the reactivity of the carboxyl group and the potential for substitution on the benzene (B151609) ring, which allows for the fine-tuning of their chemical and physical properties. researchgate.netmdpi.com In advanced chemical research, these derivatives are investigated for a wide array of purposes. They serve as precursors for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The antimicrobial and antifungal properties of many benzoic acid derivatives are well-established, leading to their widespread use as preservatives. ijcrt.orgnih.gov Furthermore, the structural framework of benzoic acid is a common feature in many biologically active compounds, making its derivatives a focal point in drug discovery and medicinal chemistry. researchgate.netnih.gov Researchers are actively exploring how different substituents on the benzoic acid core influence properties such as acidity, solubility, and biological activity. researchgate.netmdpi.com

Identification of 2-(2-Methoxyethoxy)benzoic Acid as a Key Molecular Scaffold

This compound is a derivative of benzoic acid characterized by the presence of a 2-methoxyethoxy group at the ortho position of the benzene ring. This particular substitution introduces an ether linkage and an additional methoxy (B1213986) group, which significantly influences the molecule's conformation and properties. The presence of the flexible ether chain can impact its solubility, lipophilicity, and binding interactions with biological targets or other molecules. This unique structural feature makes this compound an attractive scaffold for the design of new molecules with specific functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 98684-32-3
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
Boiling Point 183.5-184 °C (at 4 Torr)
Density 1.186±0.06 g/cm³
Note: Data sourced from available chemical databases. chemicalbook.com

Scope and Objectives of Research on this compound in Contemporary Chemical Biology and Materials Science

The distinct structural characteristics of this compound have positioned it as a molecule of interest in both chemical biology and materials science.

In chemical biology , research is focused on leveraging its scaffold to develop novel bioactive compounds. The ether and carboxyl groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The flexibility of the methoxyethoxy side chain allows it to adopt various conformations, potentially enabling it to fit into the binding sites of different biological targets. A key objective is to synthesize derivatives of this compound and evaluate their potential as inhibitors of enzymes or as modulators of protein-protein interactions.

In materials science , the focus is on utilizing this compound as a building block for new materials with tailored properties. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto surfaces. The methoxyethoxy group can influence the self-assembly properties of molecules, leading to the formation of organized structures such as liquid crystals or thin films. Researchers are exploring its use in the development of polymers, coordination complexes, and functional organic materials. A primary goal is to understand how the molecular structure of this compound dictates the macroscopic properties of the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIXKEQGKQFQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540164
Record name 2-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98684-32-3
Record name 2-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(2-Methoxyethoxy)benzoic Acid

The creation of the this compound structure can be approached through several strategic pathways. These routes focus on the efficient and controlled construction of the molecule, emphasizing regioselectivity and the formation of the key ether and carboxylic acid functionalities.

The primary challenge in synthesizing this compound is ensuring the correct placement of the substituents on the benzene (B151609) ring, specifically the ortho-relationship between the carboxylic acid and the methoxyethoxy group.

One of the most direct and reliable methods to achieve this regioselectivity is to begin with a precursor that already possesses the desired ortho-substitution pattern. Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its esters, such as methyl salicylate (B1505791) , are ideal starting materials. The phenolic hydroxyl group at the 2-position provides a reactive site for introducing the methoxyethoxy side chain, inherently guaranteeing the final product's ortho-configuration. quora.com

An alternative, though less common, approach involves the Ullmann condensation or related copper-catalyzed coupling reactions. This strategy would typically involve the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with 2-methoxyethanol (B45455) in the presence of a copper catalyst and a base. While effective for forming aryl ethers, this method may require harsher conditions and careful optimization to achieve high yields.

An alternative synthetic strategy involves the formation of the carboxylic acid group at a later stage. This approach typically starts with a toluene (B28343) derivative that already bears the ether side chain.

The synthesis would begin with the etherification of 2-methylphenol (o-cresol) to form 1-(2-methoxyethoxy)-2-methylbenzene . Subsequently, the methyl group of this intermediate can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that effectively converts alkylbenzenes to benzoic acids. The reaction is typically performed in aqueous conditions, often under basic or neutral pH, followed by acidification.

Chromic acid (H₂CrO₄) or other Cr(VI) reagents: These are also powerful oxidants capable of this transformation.

Catalytic oxidation : Industrial-scale syntheses often favor catalytic methods using air or oxygen as the oxidant in the presence of metal catalysts (e.g., cobalt or manganese salts). francis-press.com

This route's success hinges on the stability of the ether linkage under the strong oxidative conditions required to convert the methyl group.

The introduction of the 2-methoxyethoxy side chain is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is the most prevalent and versatile method for this transformation. byjus.comwikipedia.org

This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide or a similar electrophile. francis-press.com In the context of synthesizing this compound, the process would be as follows:

Deprotonation : A suitable precursor, such as methyl salicylate, is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). byjus.comorganic-synthesis.com

Nucleophilic Attack : The resulting phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkylating agent, such as 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate . wikipedia.org

Hydrolysis : If an ester like methyl salicylate was used as the starting material, a final hydrolysis step (saponification) with a base like sodium hydroxide, followed by acidification, is required to convert the methyl ester into the desired carboxylic acid. A patent for the synthesis of the similar compound, o-ethoxybenzoic acid, follows this exact strategy of alkylation followed by hydrolysis. chemicalbook.comgoogle.com

The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the SN2 mechanism. wikipedia.orgchemistrytalk.org

Table 1: Comparison of Etherification Reagents and Conditions
Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Reference
Phenol DerivativePrimary Alkyl HalideK₂CO₃ / Cs₂CO₃AcetonitrileRoom Temp6 organic-synthesis.com
Alcohol DerivativePrimary Alkyl HalideNaHTHF0 -> Room Temp4-6 organic-synthesis.com
Salicylic AcidBromoethaneKOHAcetoneReflux9-15 google.com
General AlcoholAlkyl HalideKOH / CarbonateAcetonitrile / DMF50-1001-8 byjus.comwikipedia.org

Derivatization Strategies for this compound

The presence of a carboxylic acid group makes this compound a versatile platform for further chemical modification. Standard transformations allow for the creation of a wide array of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols. The most common method is the Fischer esterification , which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). asianpubs.orgmasterorganicchemistry.com The reaction is an equilibrium process, and removal of water as it forms can drive the reaction to completion. For example, reacting this compound with ethanol (B145695) and an acid catalyst would yield ethyl 2-(2-methoxyethoxy)benzoate .

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. Direct reaction is typically inefficient; therefore, the carboxylic acid must first be "activated". This can be done in several ways:

Conversion to an acyl chloride : Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive acyl chloride, which readily reacts with an amine to form the amide.

Use of coupling reagents : A more modern and milder approach involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HBTU facilitate the direct formation of the amide bond from the carboxylic acid and amine under mild conditions, avoiding the need for harsh intermediates. researchgate.netnih.govluxembourg-bio.com

Table 2: Common Derivatization Reactions
ReactionReagentsProduct TypeKey ConditionsReference
EsterificationAlcohol, H₂SO₄ (cat.)EsterHeat, excess alcohol asianpubs.orgmasterorganicchemistry.com
AmidationAmine, SOCl₂ then amineAmideTwo steps, anhydrous researchgate.net
AmidationAmine, Coupling Agent (e.g., HBTU, EDC)AmideMild, one-pot nih.govnih.gov

Further functionalization of the aromatic ring of this compound is governed by the directing effects of the two existing substituents. pitt.edu

The -O-R (ether) group is an activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comorganicchemistrytutor.com

The -COOH (carboxylic acid) group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects. pitt.edu

When these two groups are present, the powerful activating effect of the ether group dominates the directing outcome. Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the ether group. pitt.edu

The position para to the ether (C5) is also meta to the carboxylic acid. This position is strongly activated and is the most likely site for substitution.

The position ortho to the ether (C3) is also ortho to the carboxylic acid. This position is activated, but substitution may be sterically hindered.

The C6 position is ortho to the carboxylic acid and meta to the ether, making it highly deactivated.

Therefore, electrophilic aromatic substitution reactions like nitration or halogenation are expected to yield predominantly the 5-substituted product. For instance, nitration of 2-methoxybenzoic acid with nitric and sulfuric acid typically yields the 5-nitro and 3-nitro products, with other isomers also possible under varying conditions. Similarly, bromination of m-methoxybenzoic acid has been shown to be highly regioselective. google.com

Coupling Reactions for Complex Structure Formation

While specific literature detailing the direct use of this compound in coupling reactions is not extensively documented, its structure lends itself to a variety of well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can be converted into other functional groups, such as acyl chlorides or esters, to facilitate these transformations. Alternatively, decarboxylative coupling reactions provide a direct route to utilize the benzoic acid moiety. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orgnih.gov For a compound like this compound, it could be first converted to an aryl halide (e.g., by halogenation) and then coupled with a boronic acid. More directly, recent advancements have enabled the use of carboxylic acid derivatives, such as acyl chlorides, as electrophiles in Suzuki-type reactions to form ketones. researchgate.net This would involve converting the benzoic acid to 2-(2-Methoxyethoxy)benzoyl chloride, which can then be coupled with various arylboronic acids.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium. libretexts.org If this compound were converted to an aryl halide, it could react with various alkenes to introduce vinyl groups, leading to the formation of substituted styrenes or other complex unsaturated systems.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netfrancis-press.com Similar to the other coupling reactions, a halogenated derivative of this compound would be required to participate in Sonogashira coupling, allowing for the introduction of alkyne functionalities into the molecule.

The following table illustrates hypothetical coupling reactions of a derivative of this compound, based on established methodologies for similar substrates.

Reaction TypeDerivative of this compoundCoupling PartnerCatalyst/ReagentsPotential Product Structure
Suzuki-Miyaura Coupling2-(2-Methoxyethoxy)benzoyl chloridePhenylboronic acidPd(PPh₃)₄, Base2-(2-Methoxyethoxy)benzophenone
Heck Coupling1-Iodo-2-(2-methoxyethoxy)benzene (derived from the acid)StyrenePd(OAc)₂, PPh₃, BaseSubstituted stilbene (B7821643) derivative
Sonogashira Coupling1-Iodo-2-(2-methoxyethoxy)benzene (derived from the acid)PhenylacetylenePdCl₂(PPh₃)₂, CuI, Amine BaseSubstituted diphenylacetylene (B1204595) derivative

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and sustainable industrial processes. wikipedia.org Traditional synthetic routes to alkoxybenzoic acids, such as the Williamson ether synthesis and Ullmann condensation, often involve harsh conditions and hazardous materials.

Williamson Ether Synthesis: This classic method for forming ethers involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this route, one would typically react the sodium salt of salicylic acid (sodium salicylate) with 2-methoxyethyl chloride. While effective, this method often requires the use of organic solvents and can have limitations depending on the reactivity of the substrates.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org In this context, 2-chlorobenzoic acid could be reacted with 2-methoxyethanol in the presence of a copper catalyst and a base. researchgate.net Traditional Ullmann reactions are known for requiring high temperatures (often above 200°C), high-boiling polar solvents, and stoichiometric amounts of copper, which are significant drawbacks from a green chemistry perspective. wikipedia.orgmdpi.com

Modern approaches aim to mitigate these issues by incorporating green chemistry principles. These include the use of more efficient catalysts, alternative energy sources like microwaves, and environmentally friendly solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. ijprdjournal.comyoutube.com The Ullmann condensation for the synthesis of 2-phenoxybenzoic acids has been successfully performed under microwave irradiation in dry media, resulting in high yields and short reaction times (e.g., 3 minutes). researchgate.net This approach avoids the need for high-boiling solvents and long reaction periods, aligning with green chemistry goals. A similar microwave-assisted strategy could likely be applied to the synthesis of this compound.

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of one reactant across the phase boundary to react with the other. wikipedia.org This can enable the use of water as a solvent, reduce the need for harsh organic solvents, and allow for milder reaction conditions, making it a greener alternative for reactions like the Williamson ether synthesis. biomedres.usresearchgate.net

The table below summarizes the application of green chemistry principles to the potential synthesis of this compound.

Green Chemistry PrincipleTraditional Method DrawbackGreen Alternative/ImprovementPotential Application to Synthesis
Use of Alternative Energy SourcesProlonged heating in high-boiling solvents (Ullmann)Microwave-assisted heatingReduces reaction time from hours to minutes and can enable solvent-free conditions. researchgate.net
Use of Safer SolventsUse of high-boiling, polar aprotic solvents (e.g., DMF, NMP)Water, 2-MeTHF, or solvent-free conditionsReduces environmental impact and simplifies product purification. nih.gov
CatalysisStoichiometric use of copper in traditional Ullmann reactions. wikipedia.orgUse of catalytic amounts of more efficient copper or palladium complexes.Minimizes metal waste and improves atom economy.
Process IntensificationBatch processing with long reaction times.Phase-transfer catalysis (PTC)Enhances reaction rates, allows for milder conditions, and can simplify workup procedures. biomedres.us

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Coordination Chemistry of 2 2 Methoxyethoxy Benzoic Acid

Design Principles for 2-(2-Methoxyethoxy)benzoate as a Ligand

An analysis of the design principles of 2-(2-methoxyethoxy)benzoate as a ligand would require experimental or theoretical studies on its coordination behavior. Such studies would investigate the interplay between the steric and electronic effects of the 2-(2-methoxyethoxy) substituent on the benzoate's ability to bind to metal ions. The flexibility of the ether side chain and the potential for chelation involving the ether oxygen atoms are key aspects that currently lack scientific exploration.

Synthesis and Structural Elucidation of Metal Coordination Complexes

The synthesis and structural characterization of metal complexes are foundational to understanding coordination chemistry. However, no published methods for the synthesis of transition metal, lanthanide, actinide, or main group element complexes with 2-(2-methoxyethoxy)benzoate have been found. As a result, there is no crystallographic or spectroscopic data to elucidate their structures.

Transition Metal Complexes

There are no reports on the synthesis or crystal structures of transition metal complexes involving the 2-(2-methoxyethoxy)benzoate ligand.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with this specific ligand remains unexplored. There is no information regarding the synthesis or structural features of such complexes.

Main Group Element Coordination Compounds and Polymers

Similarly, the interaction of 2-(2-methoxyethoxy)benzoate with main group elements has not been documented in the scientific literature, and no coordination compounds or polymers have been reported.

Analysis of Chelation Modes and Coordination Geometries

Without structural data from X-ray crystallography or other analytical techniques, it is not possible to determine the chelation modes (e.g., monodentate, bidentate, bridging) or the resulting coordination geometries of metal complexes with 2-(2-methoxyethoxy)benzoate.

Impact of the 2-(2-Methoxyethoxy) Moiety on Metal Ion Coordination Selectivity and Affinity

Understanding the influence of the 2-(2-methoxyethoxy) group on a metal ion's selectivity and the strength of the resulting bond (affinity) would necessitate comparative studies with other benzoate (B1203000) ligands. Such research, which would provide valuable insights into the role of the ether functionality in coordination, has not yet been undertaken or reported.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions Governed by 2-(2-Methoxyethoxy)benzoic Acid

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions that can dictate its assembly in the solid state and in solution.

The carboxylic acid moiety is a powerful functional group for the formation of strong and directional hydrogen bonds. Benzoic acids, in general, are well-known to form robust hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. nchu.edu.twresearchgate.net This is a common and predictable supramolecular synthon. In the case of this compound, it is highly probable that it will also form such dimers.

Beyond the primary dimer formation, the ether oxygens in the 2-methoxyethoxy side chain introduce additional potential hydrogen bond acceptor sites. These could interact with weaker hydrogen bond donors, such as C-H groups on adjacent molecules, or participate in more complex hydrogen-bonding networks if co-crystallized with suitable donor molecules. nih.gov The flexibility of the ethoxy chain could allow for conformational adjustments to optimize these weaker interactions, potentially leading to more complex, three-dimensional structures. For instance, studies on related compounds like 2-(3-methoxyphenoxy)benzoic acid show the formation of carboxylic acid dimers that are further linked by C-H···π interactions into a three-dimensional network. nih.govrsc.org

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. wikipedia.org While this compound is unlikely to act as a traditional host due to the absence of a pre-organized cavity, its structural features make it an interesting potential guest for various macrocyclic hosts.

For example, the aromatic ring and the hydrophobic part of the ethoxy chain could be encapsulated within the cavity of cyclodextrins, which are common hosts for aromatic carboxylic acids. rsc.org The stability of such a complex would depend on the size of the cyclodextrin (B1172386) cavity and the strength of the hydrophobic and van der Waals interactions. Furthermore, the carboxylic acid group could interact with hosts functionalized with basic groups, leading to acid-base interactions that supplement the encapsulation.

The table below illustrates potential host molecules for benzoic acid derivatives, which could also be applicable to this compound.

Host MoleculePotential Binding Interactions with this compound
β-CyclodextrinInclusion of the phenyl ring and part of the ethoxy chain in the hydrophobic cavity.
CalixarenesInclusion of the guest molecule in the hydrophobic cavity, with potential for hydrogen bonding between the carboxylic acid and functional groups on the calixarene (B151959) rim.
PillararenesEncapsulation of the aliphatic side chain, driven by C-H···π interactions with the electron-rich aromatic walls of the host.

It is important to note that without experimental data, these are projected interactions based on the behavior of similar molecules.

Self-Assembly into Ordered Architectures

The non-covalent interactions discussed above can be harnessed to guide the self-assembly of this compound into well-defined supramolecular structures.

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable formation of carboxylic acid dimers makes this compound a potentially useful building block in crystal engineering.

By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it would be possible to create a wide range of binary (or higher-order) crystals with tailored architectures and properties. For example, co-crystallization with bipyridines or other nitrogen-containing heterocycles could lead to the formation of well-defined hydrogen-bonded chains or sheets. nih.gov The flexible methoxyethoxy side chain could influence the packing of these assemblies, potentially leading to the formation of layered structures or even porous frameworks, although this remains speculative.

The following table provides examples of supramolecular synthons that could be formed with this compound in co-crystals.

Co-former Functional GroupPotential Supramolecular Synthon with Carboxylic Acid
PyridineO-H···N hydrogen bond
AmideO-H···O=C hydrogen bond and N-H···O=C hydrogen bond
Another Carboxylic AcidO-H···O=C hydrogen bond

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. The ability of this compound to form strong, directional hydrogen bonds through its carboxylic acid group makes it a candidate for the formation of one-dimensional supramolecular polymer chains.

If the molecule were designed to have two recognition sites, for instance by creating a dicarboxylic acid derivative with the methoxyethoxy chains still present, it could act as a monomer for a supramolecular polymer. In the absence of a second recognition site on the molecule itself, chain formation could still be achieved through co-assembly with a complementary bifunctional linker. The methoxyethoxy side chains would likely decorate the backbone of such a supramolecular polymer, influencing its solubility and thermal properties.

Modulation of Supramolecular Structures via External Stimuli

Stimuli-responsive materials can change their properties in response to external triggers such as pH, temperature, or light. The carboxylic acid group of this compound makes it inherently pH-responsive.

At low pH, the carboxylic acid will be protonated (-COOH), favoring the formation of hydrogen-bonded dimers and other assemblies. Upon increasing the pH, the carboxylic acid will be deprotonated to form a carboxylate (-COO⁻). This change will disrupt the hydrogen-bonding networks, leading to the disassembly of the supramolecular structures. This pH-switchable self-assembly is a common feature of polymers and nanogels containing benzoic acid moieties and can be exploited in various applications. nchu.edu.twnih.gov

The ether linkages in the side chain could potentially impart temperature-responsiveness in aqueous solutions, similar to polymers like poly(ethylene glycol). However, without experimental evidence, this remains a theoretical possibility.

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Profiling

Scientific inquiry into the enzyme inhibition capabilities of benzoic acid derivatives has identified several targets, although direct studies on 2-(2-Methoxyethoxy)benzoic acid are not prevalent in the current literature. The following sections detail the inhibitory activities of related compounds.

Inhibition of Acetohydroxyacid Synthase (AHAS)

Acetohydroxyacid synthase (AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it a key target for herbicides and antimicrobial agents. nih.gov While there is no specific data on the inhibition of AHAS by this compound, research has shown that certain classes of benzoic acid derivatives, such as pyrimidinyl-benzoates, are effective inhibitors of this enzyme. nih.gov For instance, studies on 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy]-6-(substituted phenoxy)benzoic acids have demonstrated their potential as flexible inhibitors of Arabidopsis thaliana acetohydroxyacid synthase. nih.gov The mechanism of inhibition by some compounds involves the oxidation of the FAD cofactor, which is essential for enzyme activity. nih.gov

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is implicated in various cancers. mdpi.com Consequently, EGFR tyrosine kinase is a significant target for anticancer drug development. nih.gov Although no studies have directly evaluated the effect of this compound on EGFR, other benzoic acid derivatives have been investigated. For example, new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been designed and studied as EGFR tyrosine kinase inhibitors. nih.gov The inhibitory mechanism of these small molecules often involves competing with ATP for binding at the catalytic domain of the enzyme. nih.gov

Modulation of Sphingosine Kinase 1 Activity

Sphingosine kinase 1 (SphK1) is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule involved in numerous cellular processes, including cell growth, survival, and inflammation. researchgate.net While direct modulation of SphK1 by this compound has not been reported, the broader class of lipid-regulating compounds is of significant interest. For instance, PF-543 has been identified as a potent and selective inhibitor of SphK1, demonstrating sphingosine-competitive inhibition. researchgate.net The study of such inhibitors is crucial for understanding the role of the SphK1/S1P pathway in disease. nih.gov

Antimicrobial and Antifungal Efficacy Studies

Benzoic acid and its derivatives are well-known for their antimicrobial properties. nih.gov Studies on various substituted benzoic acids indicate that the nature and position of substituents on the benzene (B151609) ring significantly influence their efficacy.

Research on methoxy-substituted benzoic acids has shown that these modifications can impact antibacterial activity. For example, the addition of methoxyl groups to benzoic acid has been observed to affect biofilm formation by E. coli. nih.gov In a study of thioureide derivatives of 2-(4-chlorophenoxymethyl)benzoic acid, compounds exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The minimal inhibitory concentrations (MICs) of these derivatives varied widely, depending on the specific substitutions. researchgate.net Similarly, other research has demonstrated the antifungal activity of benzoic acid derivatives isolated from natural sources against various phytopathogenic fungi. nih.gov

Currently, there is no specific data available in the scientific literature regarding the antimicrobial or antifungal efficacy of this compound.

Anti-Inflammatory and Antioxidant Properties of Derivatives

The anti-inflammatory and antioxidant activities of benzoic acid derivatives are well-documented, with the specific substitutions on the benzoic acid core playing a crucial role in their potency and mechanism of action.

One study on 2-hydroxy-4-methoxy benzoic acid demonstrated significant hepatoprotective effects against toxin-induced liver damage in rats. nih.gov These effects were attributed to the compound's anti-inflammatory and antioxidant properties, evidenced by the modulation of inflammatory cytokines and a reduction in lipid peroxidation. nih.gov Other research has explored the anti-inflammatory potential of various benzoic acid derivatives isolated from medicinal plants, with some compounds showing potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov

The antioxidant properties of benzoic acid derivatives are often linked to their ability to scavenge free radicals. antiox.orgresearchgate.net The position of hydroxyl groups on the benzene ring is a key determinant of this activity. antiox.orgresearchgate.net Theoretical studies on the mechanisms of free radical scavenging by benzoic acid derivatives have identified processes such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) as being significant. preprints.org

Direct experimental data on the anti-inflammatory and antioxidant properties of this compound is not currently available.

Investigations into Molecular Mechanisms of Action (e.g., receptor binding, cellular pathways)

The molecular mechanisms underlying the biological activities of benzoic acid derivatives are diverse and depend on the specific compound and its biological target.

For antimicrobial action, the general mechanism for benzoic acid involves the diffusion of the undissociated acid across the microbial cell membrane. nih.gov Once inside the cell, the acid dissociates, leading to a drop in intracellular pH, which inhibits essential enzymatic and metabolic processes. nih.gov

In the context of enzyme inhibition, the mechanisms are highly specific to the enzyme . For AHAS, inhibition by certain herbicides can trigger an oxygenase side reaction of the enzyme. nih.gov For EGFR tyrosine kinase inhibitors, the primary mechanism is competitive binding at the ATP-binding site in the catalytic domain. nih.gov

The antioxidant activity of phenolic benzoic acid derivatives is primarily mediated by their ability to donate a hydrogen atom from a hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). preprints.org Other proposed mechanisms include single-electron transfer followed by proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET). preprints.org

Specific investigations into the molecular mechanisms of action for this compound have not been reported in the available scientific literature.

Role in Modulating Genetic Processes (e.g., Nonsense-Mediated mRNA Decay)

Nonsense-mediated mRNA decay (NMD) is a crucial cellular surveillance mechanism that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). wikipedia.org By eliminating these aberrant mRNAs, NMD prevents the synthesis of potentially harmful truncated proteins that could lead to disease. wikipedia.orgnih.gov The NMD pathway is a complex process involving a core set of proteins, including the UPF factors (UPF1, UPF2, and UPF3), which recognize the PTC and trigger the degradation of the faulty mRNA. nih.gov

The modulation of NMD by small molecules is an area of significant therapeutic interest. nih.gov Inhibitors of NMD could force the cellular machinery to "read through" a PTC, potentially restoring the production of a full-length, functional protein from a mutated gene. nih.gov This strategy holds promise for treating a variety of genetic disorders caused by nonsense mutations. nih.gov

Despite the therapeutic potential of NMD modulation, a review of the current scientific literature reveals no specific studies on the role of This compound in this process. There is no published research to indicate that this compound has been investigated as a modulator of nonsense-mediated mRNA decay, nor are there any documented mechanistic investigations into its potential effects on genetic processes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 2-(2-Methoxyethoxy)benzoic acid, DFT can provide insights into its electronic structure and help predict its spectroscopic behavior.

Electronic Structure Analysis

The electronic structure of this compound is primarily dictated by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating methoxyethoxy substituent on the benzene (B151609) ring. DFT studies on substituted benzoic acids have shown that the nature of the substituent significantly influences the electron distribution and reactivity of the molecule. mdpi.comunamur.be

The carboxylic acid group, being an sp²-hybridized carbon attached to the ring, is inherently more electronegative than an sp³-hybridized carbon, making benzoic acid itself more acidic than acetic acid. libretexts.org The ortho-position of the methoxyethoxy group introduces additional complexity. The ether oxygens of the methoxyethoxy group possess lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring. However, the electronegativity of the oxygen atoms also induces an electron-withdrawing inductive effect. For ortho-substituted benzoic acids, the Hammett equation, which correlates substituent effects with reactivity, often fails due to steric interactions and the potential for intramolecular hydrogen bonding between the substituent and the carboxylic acid group. mdpi.com

DFT calculations would likely reveal a delocalization of electron density from the ether oxygens into the phenyl ring. The highest occupied molecular orbital (HOMO) would be expected to have significant contributions from the phenyl ring and the ether oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) would likely be centered on the carboxylic acid group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Characteristic Rationale based on Analogous Studies
HOMO Distribution Primarily on the phenyl ring and ether oxygens Electron-donating nature of the methoxyethoxy group. researchgate.net
LUMO Distribution Primarily on the carboxylic acid and phenyl ring Electron-accepting nature of the carboxyl group. researchgate.net
HOMO-LUMO Gap Moderate Balance between electron-donating and -withdrawing groups. researchgate.net
Dipole Moment Significant Due to the presence of polar C=O, O-H, and C-O bonds. researchgate.net

| Electron Density | Increased on the aromatic ring (ortho, para to ether) | Resonance effect of the ether oxygens. libretexts.org |

Prediction of Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can then be compared with experimental data for validation.

For ¹H NMR, the protons on the aromatic ring would show complex splitting patterns due to their proximity and the influence of both the carboxylic acid and the methoxyethoxy groups. The chemical shifts would be influenced by the electronic environment; for instance, the increased electron density due to the ether group would be expected to shift the ortho and para protons upfield compared to unsubstituted benzoic acid, though the ortho effect of the carboxylic acid would complicate this.

In FT-IR spectroscopy, the characteristic vibrational modes can be predicted. The C=O stretching frequency of the carboxylic acid is particularly sensitive to its environment. Intramolecular hydrogen bonding between the ether oxygen and the carboxylic proton could lead to a redshift (lower frequency) of the O-H and C=O stretching bands. Studies on similar substituted benzoic acids have used DFT to correlate calculated vibrational frequencies with experimental spectra to identify such interactions. mdpi.comucl.ac.uk

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Feature Predicted Position/Characteristic Rationale
¹H NMR Aromatic Protons Complex multiplet, 7.0-8.0 ppm Influence of both electron-donating and -withdrawing groups.
¹H NMR Methoxy (B1213986)/Ethoxy Protons 3.5-4.5 ppm Typical chemical shifts for ether protons.
¹³C NMR Carbonyl Carbon ~170-175 ppm Characteristic for carboxylic acids.
FT-IR O-H Stretch Broad, ~3000 cm⁻¹ Potential for intramolecular H-bonding. ucl.ac.uk
FT-IR C=O Stretch ~1680-1700 cm⁻¹ Lowered frequency due to conjugation and H-bonding. ucl.ac.uk

| FT-IR | C-O-C Stretch | ~1250 cm⁻¹ (asymmetric), ~1050 cm⁻¹ (symmetric) | Characteristic ether stretches. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are invaluable for predicting how a ligand like this compound might interact with a biological target, such as a protein receptor.

Ligand-Protein Interaction Modeling

While no specific targets for this compound are established, molecular docking studies on other benzoic acid derivatives have shown their potential to bind to various enzymes and receptors. nih.govnih.govstmjournals.com In a hypothetical docking scenario, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The ether oxygens of the methoxyethoxy side chain can also act as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics simulations could then be used to assess the stability of the docked pose over time, providing insights into the flexibility of the ligand-protein complex and the strength of the interactions.

Conformational Analysis of the 2-(2-Methoxyethoxy) Moiety

The 2-(2-Methoxyethoxy) side chain is flexible, with several rotatable single bonds. Conformational analysis is crucial for understanding the three-dimensional shapes the molecule can adopt, which in turn influences its ability to bind to a receptor. pharmacy180.comlumenlearning.com The rotation around the C-O and C-C bonds of the ethoxy chain will lead to various conformers. The relative energies of these conformers will be determined by steric hindrance and intramolecular interactions. sapub.orglibretexts.org For instance, a conformation that brings the terminal methyl group in close proximity to the carboxylic acid would be sterically hindered and thus higher in energy. The most stable conformers would likely be extended to minimize steric clashes.

Prediction and Rationalization of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

By analyzing the structural components of this compound, we can predict its potential biological activities and properties based on known SAR and SPR of similar compounds. researchgate.netnih.gov

The benzoic acid core is a common scaffold in many biologically active molecules. The carboxylic acid group is often crucial for binding to target proteins. researchgate.net The nature and position of substituents on the phenyl ring modulate this activity. The 2-(2-methoxyethoxy) group is relatively polar and can influence properties like solubility and membrane permeability. The ether linkages are generally stable metabolically but can be cleaved by certain enzymes.

The length and flexibility of the methoxyethoxy side chain could be a key determinant in its biological activity. A longer or more branched chain would alter the molecule's shape and how it fits into a binding pocket. The presence of ether oxygens provides hydrogen bond accepting capabilities, which can be critical for receptor affinity. researchgate.net

In terms of structure-property relationships, the combination of a hydrophilic side chain and a more hydrophobic aromatic ring gives the molecule amphipathic character. This will influence its solubility in both aqueous and lipid environments, which is a key factor in its pharmacokinetic profile.

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetic acid
Arginine
Benzoic acid
Histidine
Lysine
Phenylalanine
Tryptophan
Tyrosine

Advanced Applications in Materials Science and Sensing

Development of Fluorescence-Based Sensors

The design of highly sensitive and selective fluorescent sensors is a critical area of research for environmental monitoring, medical diagnostics, and industrial process control. The structural characteristics of 2-(2-Methoxyethoxy)benzoic acid and its derivatives make them ideal candidates for creating such sensors.

Integration into Metal-Organic Frameworks (MOFs) for Sensing

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF, including its pore size, shape, and chemical environment, can be precisely tuned by selecting appropriate organic linkers. nih.gov Benzoic acid derivatives are frequently used as these organic linkers. nih.gov

While direct integration of this compound into a MOF for sensing is a developing area, the principle is well-established. The carboxylic acid group of the molecule can coordinate with metal centers to form the framework structure. ekb.eg The pendant methoxyethoxy chain would then line the pores of the MOF. This flexible, oxygen-rich chain can offer specific recognition sites for target molecules through hydrogen bonding or dipole-dipole interactions. This tailored pore environment could enable the selective capture of small organic molecules or ions, leading to a detectable change in the MOF's properties, such as its fluorescence. rsc.org The porous nature of MOFs allows for the pre-concentration of analytes, which can significantly enhance sensor sensitivity. nih.gov

Design of Luminescent Coordination Polymers (LCPs) for Biomarker Detection

Luminescent Coordination Polymers (LCPs) are a class of materials similar to MOFs that exhibit fluorescence. rsc.orgmdpi.com Their luminescent properties can be modulated by the presence of specific analytes, making them excellent candidates for sensor development. rsc.org

Recent research has demonstrated the high potential of LCPs in detecting biomarkers. For instance, a novel zinc-based LCP was successfully synthesized and used as a highly sensitive and selective fluorescent sensor for the biomarker 2-(2-methoxyethoxy)acetic acid (MEAA), a compound structurally similar to this compound. nih.gov The sensor exhibited excellent performance, characterized by a significant fluorescence-quenching efficiency upon binding with MEAA. nih.gov The mechanism involves the interaction of the analyte with the LCP, which alters its electronic state and, consequently, its fluorescent output. nih.gov

The study reported a high quenching constant (Ksv), a low limit of detection, and a rapid response time, underscoring the sensor's efficacy. nih.gov Furthermore, the sensor demonstrated remarkable stability and could be reused multiple times. nih.gov This research provides a strong proof-of-concept for the design of LCP-based sensors targeting molecules with the methoxyethoxy functional group, suggesting that a similar LCP could be designed to specifically detect this compound or its metabolites.

Table 1: Performance of a Zn-based LCP Sensor for a Methoxyethoxy-containing Biomarker nih.gov

ParameterValue
Target Analyte2-(2-methoxyethoxy)acetic acid (MEAA)
Quenching Constant (Ksv)5.153 × 10⁴ M⁻¹
Limit of Detection (LOD)0.244 μM
Response Time28 seconds
RecyclabilityAt least 8 cycles

Catalytic Roles of this compound Derivatives

Derivatives of this compound are finding utility in the field of catalysis, both as directing ligands in chemical synthesis and as components of phase transfer catalysts.

As Ligands in Homogeneous and Heterogeneous Catalysis

In transition-metal-catalyzed reactions, the functional groups on a ligand can direct the catalyst to a specific position on a substrate molecule. The carboxylic acid group of benzoic acid derivatives is known to act as a directing group, facilitating the functionalization of C-H bonds at the ortho position. However, recent developments have enabled the challenging meta-position functionalization. nih.gov

Derivatives of this compound can serve as ligands where the carboxylic acid group anchors to a metal center. The electronic properties of the methoxyethoxy substituent would then influence the catalytic activity and selectivity of the metal complex. For example, in reactions involving palladium or rhodium catalysts, such ligands can play a role in C-H activation, a key step in many synthetic transformations for creating complex molecules. nih.govnih.gov The ability to tune the electronic and steric properties of the ligand by modifying the ether chain offers a pathway to optimize catalytic processes for specific outcomes.

Table 2: Catalytic Reactions Involving Benzoic Acid Derivatives

Catalytic ReactionMetal CatalystRole of Benzoic Acid DerivativeReference
C-H OlefinationPalladium (Pd)Substrate with directing group nih.gov
C-H AcetoxylationPalladium (Pd)Substrate with directing group nih.gov
Amidation/CyclizationRhodium (Rh)Reactant nih.gov

Utilization as Phase Transfer Catalysts

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). rsc.org A phase transfer catalyst works by transporting a reactant from one phase to another where the reaction can occur.

Compounds containing oligo(ethylene glycol) units, such as the methoxyethoxy group, are particularly effective in this role. These ether chains can encapsulate metal cations (like Na⁺ and K⁺) from an aqueous solution, shielding their charge and making them soluble in an organic phase. While not a benzoic acid itself, the compound Tris(2-(2-methoxyethoxy)ethyl)amine is a classic example of an industrial phase transfer catalyst that utilizes this principle. The presence of the methoxyethoxy groups is crucial for its ability to complex with cations.

A derivative of this compound could be designed to act as a bifunctional phase transfer catalyst. The carboxylic acid could provide one type of interaction or reactivity, while the ether chain facilitates the transport of counter-ions across the phase boundary, potentially enabling novel and efficient synthetic routes. rsc.org

Functional Materials Development

The unique combination of a rigid aromatic ring, a reactive carboxylic acid, and a flexible, polar ether chain makes this compound a versatile building block for a wide range of functional materials. Its derivatives are being explored for applications beyond those in sensing and catalysis.

For example, polymers incorporating the methoxyethoxy moiety have been shown to exhibit thermoresponsive behavior. Graft copolymers synthesized with monomers like 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate (B99206) can undergo phase transitions in response to temperature changes. This "smart" behavior is valuable for creating materials for biomedical applications.

Furthermore, the core structure of this compound is found in intermediates used for the synthesis of complex organic molecules and pharmaceuticals. preprints.orgresearchgate.netxmu.edu.cnmdpi.com By modifying the carboxylic acid and the aromatic ring, chemists can create a library of compounds with tailored properties, leading to the development of new drugs, advanced polymers, and other high-performance materials. preprints.org The inherent functionality of the molecule provides a robust platform for further chemical elaboration and integration into larger, more complex material systems.

Application as Luminescent Dyes

Luminescent materials are critical for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Benzoic acid derivatives can serve as foundational structures for luminescent compounds, often by being part of a larger conjugated system or by acting as a ligand for luminescent metal complexes.

Direct research on the luminescent properties of this compound itself is scarce. The molecule's aromatic ring provides a degree of conjugation, but it is not expected to be highly luminescent on its own without further modification or incorporation into a more extended π-system.

The primary role of compounds like this compound in this context is often as an intermediate in the synthesis of more complex, highly fluorescent molecules. For instance, related phenoxy-benzoic acid derivatives are used as precursors for xanthones, a class of compounds known for their diverse biological activities and, in some cases, their fluorescent properties. nih.gov

The potential for developing luminescent materials from this benzoic acid derivative could be explored through several strategies:

Esterification or Amidation: Reacting the carboxylic acid group with fluorescent alcohols or amines to create new dye molecules.

Metal Complexation: Using the carboxylate as a ligand to form coordination complexes with lanthanide ions (e.g., Europium, Terbium), which are known for their sharp and long-lived luminescence. The methoxyethoxy side chain could potentially influence the solubility and photophysical properties of such complexes.

Incorporation into Conjugated Polymers: Using the benzoic acid derivative as a side chain on a conjugated polymer backbone to tune the solid-state emission and processability of the material.

While the intrinsic luminescence of this compound may be limited, its chemical handles provide ample opportunity for synthetic chemists to build upon its structure to create novel and efficient luminescent dyes.

Table 2: Potential Strategies for Developing Luminescent Materials

Strategy Description Potential Outcome
Derivatization Covalent bonding to a fluorophore. Creation of a new molecule with tailored fluorescent properties.
Metal-Organic Frameworks (MOFs) Use as an organic linker in MOFs. Development of solid-state luminescent sensors.
Lanthanide Complexation Coordination to luminescent metal ions. Formation of highly efficient, narrow-band emitters.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidating the Influence of Aromatic Substitutions on Biological Activities

The aromatic ring of 2-(2-Methoxyethoxy)benzoic acid is a key target for structural modification to alter its biological activity. The nature and position of substituents on this ring can have a profound impact on the molecule's electronic properties, and consequently, its interactions with biological targets.

The influence of a substituent on the reactivity of a benzene (B151609) ring is generally governed by a combination of inductive and resonance (mesomeric) effects. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially enhancing its interaction with certain biological receptors. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, which can also modulate biological activity, often in a different manner. libretexts.orgjyu.fi

In a study on benzoic acid derivatives, it was observed that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxy (-OH), on the aromatic ring can enhance the photoluminescence properties of their complexes with Eu(III) ions. rsc.org This suggests that such substitutions on the this compound scaffold could be a viable strategy for developing fluorescent probes or materials.

The position of the substituent also plays a critical role. For instance, in a study of substituted benzoic acids, it was found that the introduction of a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on the inhibitory activity against α-amylase, while methoxylation at the same position had a negative effect. chemguide.co.uk This highlights the subtle interplay of steric and electronic factors in determining biological outcomes.

The following table summarizes the general effects of various substituents on the aromatic ring of benzoic acid derivatives, which can be extrapolated to predict their influence on the biological activity of this compound.

Substituent GroupElectronic EffectPredicted Impact on Biological Activity of this compound Analogs
-OH (Hydroxy)Electron-donatingMay increase activity depending on the target, as seen in some enzyme inhibition studies. chemguide.co.uk
-OCH3 (Methoxy)Electron-donatingCan enhance certain properties like luminescence but may decrease others. rsc.orgchemguide.co.uk
-NO2 (Nitro)Electron-withdrawingGenerally deactivates the ring, which could lead to decreased or altered biological activity. libretexts.org
-Cl (Chloro)Electron-withdrawingCan modulate activity; its effect is often position-dependent.
-NH2 (Amino)Electron-donatingCan significantly alter activity, as seen in the increased potency of some antimitotic agents.

Correlating the Polyether Chain Length and Branching with Coordination Behavior

The 2-(2-methoxyethoxy) side chain of the molecule is a polyether, a class of ligands known for their ability to coordinate with metal ions. The length and branching of this polyether chain are expected to significantly influence the coordination behavior of this compound, affecting the stability and geometry of the resulting metal complexes.

The oxygen atoms in the ether linkages can act as donor atoms, binding to a metal center. The flexibility of the polyether chain allows it to wrap around a metal ion, a phenomenon known as the chelate effect, which generally leads to more stable complexes compared to those formed with monodentate ligands. wikipedia.org

A study on the effect of alkoxy chain length in benzoic acid derivatives on their mesophase behavior (a property related to molecular organization) revealed that increasing the chain length can lead to an increase in the stability of certain phases. nih.gov By analogy, it can be postulated that increasing the length of the polyether chain in this compound derivatives would likely enhance their coordination ability and the stability of the resulting metal complexes.

The stability of metal complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. chemguide.co.uk The following table illustrates the predicted effect of modifying the polyether chain on the coordination properties of this compound.

Polyether Chain ModificationPredicted Effect on Coordination BehaviorPredicted Impact on Stability Constant (log K)
Increased chain lengthEnhanced chelation, potentially leading to more stable complexes.Increase
Decreased chain lengthWeaker chelation, likely resulting in less stable complexes.Decrease
Introduction of branchingMay alter the steric environment around the metal ion, potentially affecting complex geometry and stability.May increase or decrease depending on the specific branching pattern.

The coordination chemistry of such ligands is also influenced by the nature of the metal ion, including its size, charge, and preferred coordination geometry.

Rational Design of Derivatives Based on SAR/SPR Insights

The insights gained from SAR and SPR analyses provide a foundation for the rational design of novel derivatives of this compound with tailored properties. This approach is a cornerstone of modern drug discovery and materials science, aiming to optimize molecular structures for specific functions while minimizing undesirable characteristics. nih.govnih.gov

For example, if the goal is to develop a more potent biological agent based on the this compound scaffold, one might introduce electron-donating groups at specific positions on the aromatic ring, guided by the principles outlined in section 8.1. For instance, the synthesis of analogs with hydroxyl or amino groups at key positions could be prioritized.

Conversely, if the objective is to create a highly selective chelating agent for a particular metal ion, the polyether chain could be systematically modified. This might involve synthesizing a series of derivatives with varying chain lengths and branching patterns and then evaluating their coordination properties to identify the optimal structure.

The rational design process is often iterative, involving cycles of design, synthesis, and testing. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the properties of virtual compounds, helping to prioritize synthetic efforts. nih.gov

The table below outlines some potential design strategies for creating derivatives of this compound with specific functionalities.

Desired PropertyDesign StrategyExample Modification
Enhanced Biological ActivityIntroduce electron-donating substituents on the aromatic ring.Addition of a hydroxyl or amino group.
Improved Metal ChelationLengthen the polyether chain.Synthesis of a derivative with a triethylene glycol or tetraethylene glycol side chain.
Modified SolubilityIntroduce polar or non-polar functional groups.Addition of a sulfonic acid group for increased water solubility or a long alkyl chain for increased lipid solubility.
Fluorescent LabelingIncorporate a fluorophore or a group that enhances luminescence upon metal binding.Introduction of a dansyl or coumarin (B35378) moiety.

Through such a systematic and knowledge-based approach, the versatile scaffold of this compound can be leveraged to develop a new generation of molecules with optimized performance for a wide range of applications.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of benzoic acid derivatives is a well-established area of organic chemistry, yet the quest for more efficient, cost-effective, and environmentally benign methods continues. For 2-(2-Methoxyethoxy)benzoic acid and its analogs, research is moving beyond traditional methods toward novel synthetic strategies.

Future research is likely to focus on:

Catalyst Innovation: The Ullmann condensation, a classic method for forming diaryl ethers, is often used for synthesizing similar structures, typically requiring copper catalysts. nih.govnih.gov Future pathways may involve the development of more efficient catalyst systems, such as those using palladium or other transition metals, to improve yields and reduce harsh reaction conditions.

Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that minimize waste and energy consumption. This includes exploring solvent-free reactions, such as those conducted using high-speed ball milling, or employing aqueous conditions. nih.govresearchgate.net For instance, a method for synthesizing 2-(3-methoxyphenoxy)benzoic acid involves a reflux in water, which is a step towards greener synthesis. nih.gov

Starting Material Diversification: Researchers are exploring the use of cheap and readily available starting materials. For example, a novel synthesis for a key intermediate of SGLT2 inhibitors used dimethyl terephthalate (B1205515) as the initial raw material. researchgate.net Applying this principle could lead to more economical production of this compound.

These explorations aim to make the synthesis of this compound and its derivatives more practical for industrial-scale production and to facilitate the creation of novel analogs for further research.

Identification of Undiscovered Biological Targets

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govresearchgate.net This suggests that this compound and its derivatives could interact with a variety of biological targets, opening doors to new therapeutic applications.

Emerging research directions include:

Anticancer Potential: Benzoic acid derivatives have shown significant potential as anticancer agents. nih.govresearchgate.net Future studies could investigate the cytotoxicity of this compound against various cancer cell lines. The structural similarity to compounds known to have anticancer activity makes this a promising avenue of research. researchgate.net

Enzyme Inhibition: Derivatives of benzoic acid have been identified as inhibitors of specific enzymes. For example, 2-hydroxybenzoic acid derivatives have been discovered as selective inhibitors of SIRT5, a deacetylase involved in metabolic pathways and cancer. nih.gov Similarly, derivatives have been designed to selectively inhibit cyclooxygenase 2 (COX-2), an enzyme involved in inflammation and pain. mdpi.com Investigating the inhibitory activity of this compound against a panel of enzymes could reveal novel therapeutic targets.

Anti-inflammatory Activity: A novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated potent anti-inflammatory effects in mouse models by reducing prostaglandin (B15479496) E-2 concentration and the expression of key inflammatory mediators like COX-2 and NFκB. nih.gov Given its structural relation to salicylic acid, this compound warrants investigation for similar anti-inflammatory properties.

In-silico docking studies, combined with high-throughput screening, will be instrumental in identifying and validating new biological targets for this class of compounds.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles)

The physical and chemical properties of this compound make it a candidate for integration into sophisticated drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Key areas of development are:

Thermosensitive Hydrogels: A significant breakthrough has been the use of a benzoic acid derivative to create an injectable, biodegradable thermogel. nih.gov This chitosan-g-poly(N-isopropylacrylamide) biomaterial, modified with 4-hydroxy-3,5-dimethoxybenzoic acid, exhibits potent antioxidant activities and provides sustained drug delivery for treating glaucomatous nerve damage. nih.gov The methoxy (B1213986) groups were crucial to the functionality, suggesting that this compound could be used to develop similar smart hydrogels.

Nanoparticle Formulations: Benzoic acid can be adsorbed onto the surface of nanoparticles, such as anatase TiO(2), to modify their surface properties. wikigenes.org This interaction can be leveraged to create functionalized nanoparticles for targeted drug delivery. The methoxyethoxy group of this compound could provide specific solubility and interaction properties beneficial for such systems.

Low-Molecular-Weight Gels (LMWGs): LMWGs are smart materials formed through non-covalent interactions that can be used to encapsulate and enhance the activity of other molecules, such as antioxidants. mdpi.com The benzoic acid moiety is a key structural feature in some gelators, and incorporating this compound could lead to new gels with tailored properties for cosmetic or pharmaceutical applications. mdpi.com

These advanced systems could overcome challenges such as poor drug solubility, instability, and off-target effects, paving the way for more effective treatments.

Application in Bioimaging and Diagnostics

The unique structure of this compound can be exploited to develop novel tools for bioimaging and diagnostics. By incorporating reporter groups or using its intrinsic properties, this compound could serve as a scaffold for new molecular probes.

Future possibilities include:

Chemosensors: Benzoic acid-based compounds have been synthesized to act as selective chemosensors. For instance, a novel azo ligand derived from benzoic acid showed high selectivity for detecting mercury ions (Hg(II)) in aqueous solutions, suggesting its potential for environmental monitoring and diagnostics. researchgate.net By functionalizing this compound with chromophores or fluorophores, new sensors for other ions or biomolecules could be developed.

Molecular Probes for Imaging: The benzoic acid structure can be modified to create probes for various imaging modalities. The development of such probes would involve attaching moieties suitable for techniques like fluorescence microscopy, positron emission tomography (PET), or magnetic resonance imaging (MRI). The methoxyethoxy group could be used to tune the pharmacokinetic properties of these probes for optimal imaging performance.

Research in this area could lead to powerful new tools for early disease detection and for studying biological processes in real-time.

Development of Smart Materials Responsive to External Stimuli

"Smart materials" that can change their properties in response to external stimuli like temperature, pH, or light are at the forefront of materials science. The structural components of this compound are relevant to the design of such materials.

Emerging research directions include:

Thermoresponsive Polymers: The 2-methoxyethoxy group is structurally related to the repeating units in polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA), which is known for its thermoresponsive behavior. nih.gov This polymer exhibits a Lower Critical Solution Temperature (LCST), meaning it changes from soluble to insoluble in water above a certain temperature. sci-hub.se Incorporating this compound as a functional monomer or a modifying agent could be a strategy to create new thermoresponsive polymers and hydrogels. nih.govsci-hub.se

pH-Responsive Systems: The carboxylic acid group of this compound provides inherent pH sensitivity. At low pH, the group is protonated and less soluble in water, while at higher pH, it becomes deprotonated and more soluble. This property is fundamental to the design of pH-responsive materials, such as membranes or drug carriers that release their payload in specific pH environments, like tumors or certain cellular compartments. nih.gov

Multi-Responsive Materials: Combining the thermoresponsive nature of the methoxyethoxy tail with the pH-responsive character of the benzoic acid head could lead to the development of dual-responsive smart materials. Such materials could have applications in complex biological environments where precise control over material behavior is required.

The synthesis of polymers and gels incorporating this compound is a promising path toward creating novel smart materials for applications ranging from drug delivery and tissue engineering to sensors and actuators.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethoxy)benzoic acid, and how can purity be optimized?

Synthesis of structurally related benzoic acid derivatives often involves etherification or esterification. For example:

  • Esterification : Reacting benzoic acid derivatives with methoxyethoxy groups under acidic catalysis (e.g., H2SO4) followed by hydrolysis to yield the target compound .
  • Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
  • Validation : Purity is confirmed via HPLC (>98% by area) and melting point analysis .

Q. How is the crystal structure of this compound characterized, and what key features are observed?

X-ray crystallography is the gold standard. For analogous compounds:

  • Crystal System : Triclinic (space group P1) with unit cell parameters a = 4.877 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.78°, β = 97.22°, γ = 92.44° .
  • Hydrogen Bonding : Molecules form chains via O–H⋯O and C–H⋯O interactions, stabilizing the supramolecular architecture .
  • Planarity : The methoxyethoxy side chain adopts a near-planar conformation relative to the benzene ring .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) for detecting metabolites like (2-methoxyethoxy)acetic acid (MEAA), a potential biomarker .
  • Derivatization : Pre-column derivatization with diazomethane enhances chromatographic resolution .
  • Challenges : Matrix effects (e.g., urine salts) require solid-phase extraction (C18 cartridges) prior to analysis .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

  • Hydrogen Bonds : O–H⋯O bonds (2.65–2.89 Å) create 1D chains, while weaker C–H⋯O interactions (3.12–3.30 Å) extend dimensionality .
  • Thermal Stability : Strong H-bond networks correlate with higher melting points (e.g., 139–140°C for related thiazole derivatives) .
  • Solubility : Polar solvents disrupt H-bonding, increasing solubility (e.g., DMSO > water) .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Case Study : Anti-inflammatory claims vs. null results may arise from assay variability (e.g., COX-2 vs. NF-κB inhibition assays).
  • Experimental Design :
    • Dose-Response Curves : Use standardized concentrations (e.g., 1–100 µM) across studies .
    • Control Compounds : Include ibuprofen or celecoxib as benchmarks .
    • Mechanistic Studies : Pair in vitro enzyme assays with ex vivo tissue models .

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Feasible Synthetic Routes

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2-(2-Methoxyethoxy)benzoic acid
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2-(2-Methoxyethoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.